

Technical Support Center: Troubleshooting Poor Layer Adhesion in 3D Prints

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Compound of Interest

Compound Name: Hexanediol diacrylate

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This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues with poor layer adhesion in 3D printed models, with a focus on materials commonly used in scientific and biomedical applications.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of poor layer adhesion in my 3D prints?

Poor layer adhesion, also known as delamination, can manifest in several ways. The most obvious sign is visible cracks or separation between the layers of your print.^[1] The printed object may feel weak and break easily along the layer lines. In more severe cases, entire sections of the print may separate during the printing process.^[1]

Q2: My prints are failing due to layers not sticking together. What are the primary causes?

Several factors can contribute to poor layer adhesion. The most common culprits include:

- **Incorrect Printing Temperature:** The extruder temperature is critical for ensuring that the molten filament can properly fuse with the previous layer. If the temperature is too low, the filament will not melt sufficiently to form a strong bond.^{[2][3][4]} Conversely, excessively high temperatures can degrade the material, also leading to weak adhesion.
- **Inadequate Cooling:** While cooling is necessary to solidify the printed layers, excessive or too rapid cooling can prevent the layers from bonding effectively.^[1] This is particularly true

for high-temperature materials.

- **Incorrect Print Speed:** Printing too fast can prevent the filament from having enough time to melt and fuse with the layer below it.[2]
- **Suboptimal Layer Height:** If the layer height is too large relative to the nozzle diameter, the extruded filament may not be sufficiently pressed against the previous layer to form a good bond.
- **Material-Specific Issues:** High-performance materials like PEEK and PEKK have a high melting point and are prone to significant shrinkage upon cooling, which can cause internal stresses and layer separation.[5]
- **Moisture in Filament:** Many 3D printing filaments are hygroscopic, meaning they absorb moisture from the air. When this moisture-laden filament is heated in the extruder, it can turn to steam and create voids, leading to poor layer adhesion.[6]

Q3: How do I troubleshoot poor layer adhesion when printing with PEEK?

Printing with high-performance polymers like PEEK requires careful control of the printing environment. Here are some specific troubleshooting steps:

- **Increase Nozzle Temperature:** PEEK requires a high nozzle temperature, typically between 380-420°C, to ensure proper melting and fusion between layers.[5]
- **Elevate Bed Temperature:** A high bed temperature (120-180°C) is crucial to reduce the temperature difference between the printed part and the build surface, minimizing warping and stress that can lead to layer separation.[5]
- **Use an Enclosed and Heated Chamber:** A heated chamber helps to maintain a stable ambient temperature, slowing down the cooling process and reducing thermal stress on the print.[5]
- **Optimize Print Speed:** A slower print speed allows more time for the extruded PEEK to bond with the previous layer.[7]

- **Ensure Proper Bed Adhesion:** Using a suitable build surface, such as a PEI sheet or applying a specialized adhesive, is critical to prevent the initial layers from lifting, which can propagate into layer separation higher up in the print.[\[5\]](#)[\[7\]](#)

Troubleshooting Guide

Systematic Approach to Resolving Poor Layer Adhesion

If you are experiencing poor layer adhesion, follow this systematic approach to identify and resolve the root cause.

- **Verify Material-Specific Settings:** Ensure that your slicer settings correspond to the recommended parameters for the specific material you are using.
- **Check for Under-Extrusion:** Poor layer adhesion is often a symptom of under-extrusion. Check for a clogged nozzle, incorrect filament diameter in your slicer settings, or a slipping extruder gear.[\[6\]](#)
- **Calibrate Printing Temperature:** Print a temperature tower calibration model to determine the optimal printing temperature for your specific filament. Start with the manufacturer's recommended temperature and adjust in 5°C increments.
- **Adjust Cooling Fan Speed:** If you suspect excessive cooling is the issue, try reducing the part cooling fan speed in 10% increments. For some materials like ABS and PEEK, it may be necessary to turn the fan off completely.[\[1\]](#)
- **Reduce Print Speed:** Lowering the print speed can significantly improve layer adhesion by allowing more time for the layers to bond.[\[2\]](#)
- **Optimize Layer Height:** As a general rule, the layer height should not exceed 80% of the nozzle diameter. A smaller layer height can improve adhesion by increasing the contact area between layers.
- **Dry Your Filament:** If you suspect your filament has absorbed moisture, dry it according to the manufacturer's recommendations.[\[6\]](#)

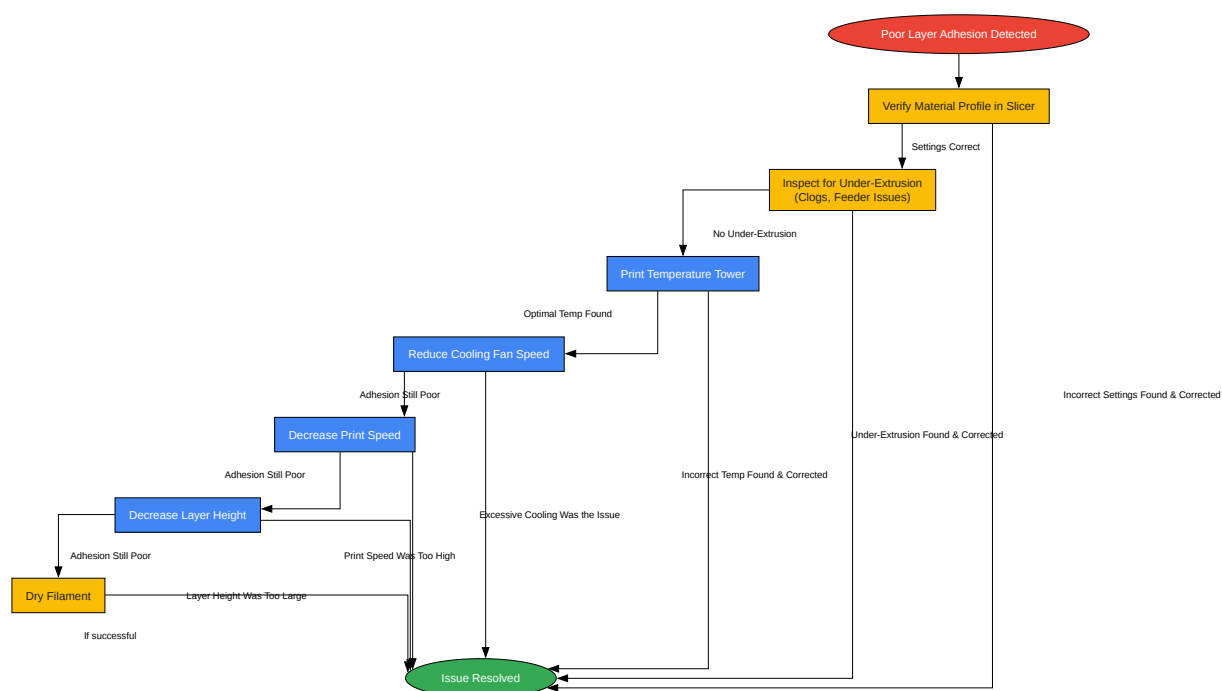
Quantitative Data Summary

The following table provides a summary of typical printing parameters for common materials used in research and development. These are starting points, and optimal settings may vary depending on the specific printer and filament brand.

Material	Nozzle Temperature (°C)	Bed Temperature (°C)	Print Speed (mm/s)	Cooling Fan Speed (%)
PLA	190 - 220	50 - 70	40 - 60	100
ABS	220 - 250[4]	90 - 110	40 - 60	0 - 30
PETG	230 - 250	70 - 90	40 - 60	50 - 100
PEEK	380 - 420[5]	120 - 180[5]	20 - 40	0
PEKK	350 - 380	120 - 160	20 - 40	0

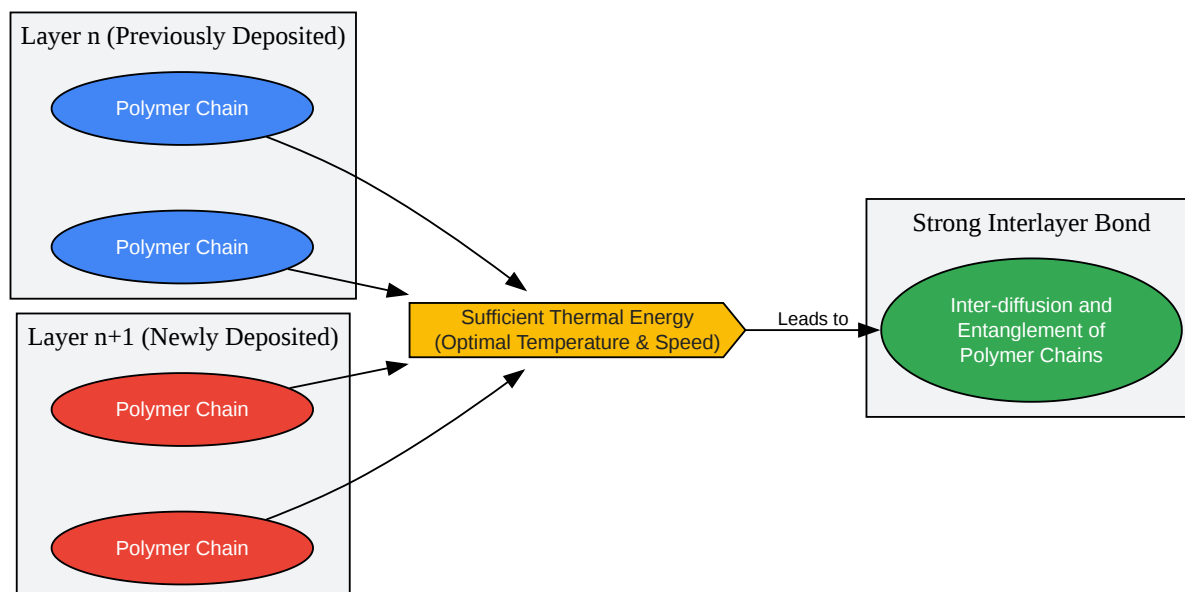
Visualizing the Troubleshooting Process and Underlying Science

To further aid in understanding and resolving poor layer adhesion, the following diagrams illustrate a logical troubleshooting workflow and the physical principles governing layer bonding.



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Caption: A troubleshooting workflow for diagnosing and resolving poor layer adhesion.



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Caption: The process of polymer chain diffusion and entanglement for strong layer adhesion.

Experimental Protocols

For a more rigorous, quantitative assessment of layer adhesion, consider the following experimental protocol:

Objective: To quantify the interlayer adhesion strength of 3D printed specimens.

Methodology: Tensile Testing of Printed Specimens

- Specimen Design: Design a standard tensile test specimen (e.g., ASTM D638 Type V) in your CAD software.
- Printing:

- Print a set of specimens with the printing parameters you wish to evaluate. It is recommended to print specimens in both a horizontal (tensile force applied parallel to the layers) and a vertical (tensile force applied perpendicular to the layers) orientation.
- Ensure all other printing parameters are held constant across all test prints.
- Post-Processing: If your material requires post-processing (e.g., annealing), ensure all specimens undergo the identical procedure.
- Tensile Testing:
 - Use a universal testing machine (UTM) to perform tensile tests on the printed specimens.
 - Record the ultimate tensile strength (UTS) for each specimen.
- Data Analysis:
 - Calculate the average UTS and standard deviation for each set of printing parameters and orientations.
 - The UTS of the vertically oriented specimens is a direct measure of the interlayer adhesion strength.
 - Compare the UTS of the vertically oriented specimens to the horizontally oriented specimens to determine the degree of anisotropy in your prints. A smaller difference indicates better layer adhesion.

By systematically testing and quantifying the effects of different printing parameters, you can develop a robust and repeatable printing process for your specific application.

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